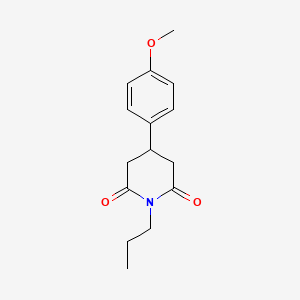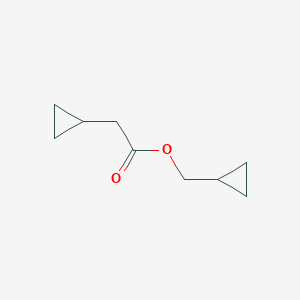
Cyclopropylmethyl cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl cyclopropylacetate is an organic compound characterized by the presence of cyclopropyl groups attached to both the methyl and acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl cyclopropylacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclopropylacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl cyclopropylacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Cyclopropylmethyl cyclopropylacetone.
Reduction: Cyclopropylmethyl cyclopropylmethanol.
Substitution: Various substituted cyclopropylmethyl derivatives.
Scientific Research Applications
Cyclopropylmethyl cyclopropylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Cyclopropylmethyl cyclopropylacetate can be compared with other cyclopropyl-containing compounds such as cyclopropylmethyl bromide, cyclopropylacetic acid, and cyclopropylmethyl cyclopropylmethanol. These compounds share similar structural features but differ in their reactivity and applications . This compound is unique due to its dual cyclopropyl groups, which confer distinct chemical and physical properties.
Comparison with Similar Compounds
- Cyclopropylmethyl bromide
- Cyclopropylacetic acid
- Cyclopropylmethyl cyclopropylmethanol
Properties
CAS No. |
61919-47-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
cyclopropylmethyl 2-cyclopropylacetate |
InChI |
InChI=1S/C9H14O2/c10-9(5-7-1-2-7)11-6-8-3-4-8/h7-8H,1-6H2 |
InChI Key |
USXVCFALNPTPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Azabicyclo[7.3.1]trideca-1(13),9,11-triene, 10,12-dimethyl-](/img/structure/B14556886.png)
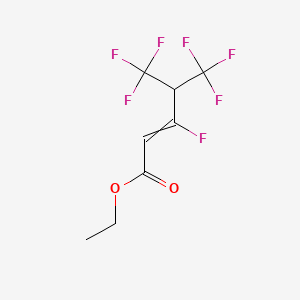
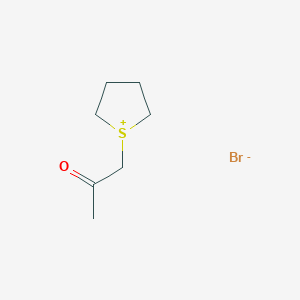
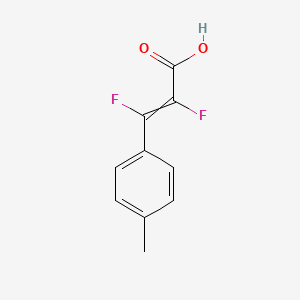
![1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14556920.png)
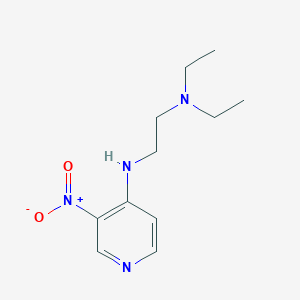

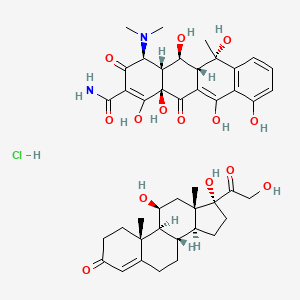
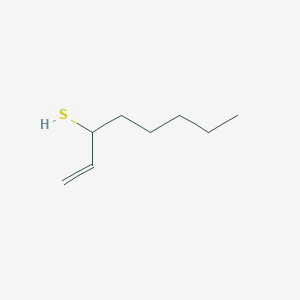
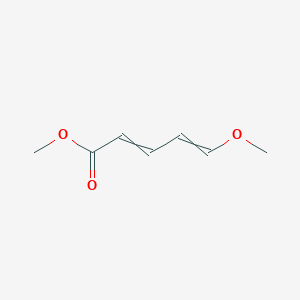
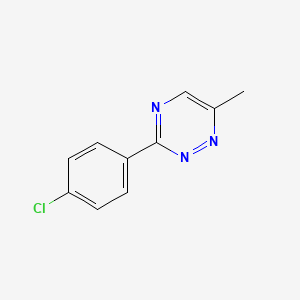
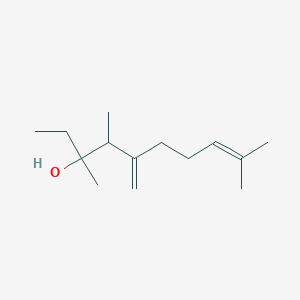
![Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium](/img/structure/B14556974.png)
